![molecular formula C10H15NO2S B10910876 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B10910876.png)
5-[(Diethylamino)methyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Diethylamino)methyl]thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
The synthesis of 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with diethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-[(Diethylamino)methyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(Diethylamino)methyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are of interest for their electronic and optical properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of organic semiconductors, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
5-[(Diethylamino)methyl]thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Lacks the diethylamino group, resulting in different chemical and biological properties.
2,5-Dicarboxythiophene: Contains two carboxylic acid groups, leading to different reactivity and applications.
3-n-Propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride: A more complex thiophene derivative used as a dental anesthetic.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
5-(diethylaminomethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO2S/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13) |
InChI Key |
XCULDPCOTWRRAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=C(S1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10910795.png)
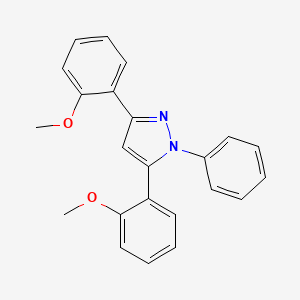
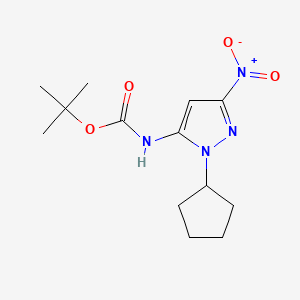
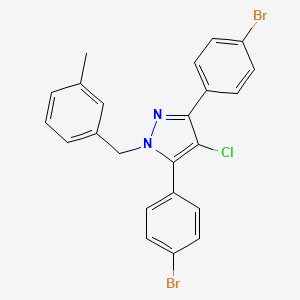
![N'~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B10910812.png)
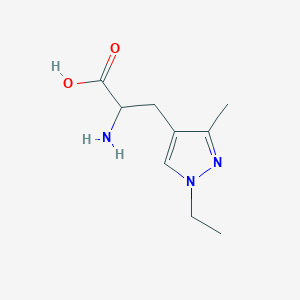
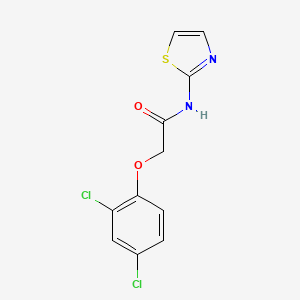

![N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B10910834.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B10910837.png)

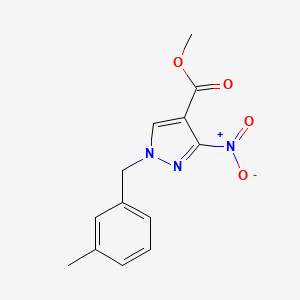
![2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B10910856.png)

